[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a piperidine-derived carbamate ester characterized by a cyclopropylmethyl group and a 2-amino-acetyl substituent on the piperidine ring. The benzyl carbamate moiety enhances its stability and modulates solubility, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c20-11-18(23)21-10-4-7-16(12-21)13-22(17-8-9-17)19(24)25-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWIJSPNJKTMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Acylation and Esterification
This method involves:
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Piperidine ring synthesis via reductive amination of δ-valerolactam, yielding piperidine-3-carboxylic acid (85% yield).
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Side-chain introduction : The carboxylic acid is converted to an amide using 2-aminoacetyl chloride in dichloromethane with triethylamine (TEA), achieving 78% yield.
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Cyclopropanation : A copper-catalyzed cyclopropanation reaction attaches the cyclopropyl group to the carbamic acid precursor (62% yield, 98% diastereomeric excess).
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Benzyl ester formation : The carbamic acid reacts with benzyl alcohol under Mitsunobu conditions (DIAD, PPh₃), yielding the final product (91% purity).
Critical parameters :
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Temperature control during cyclopropanation (-10°C to 0°C) minimizes side reactions
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Benzylation requires anhydrous conditions to prevent hydrolysis
Route 2: Convergent Approach Using Pre-formed Modules
This industrial-scale method reduces step count by combining pre-synthesized modules:
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Module A : 1-(2-Amino-acetyl)piperidine-3-methanol (synthesized via enzymatic resolution, >99% ee).
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Module B : Cyclopropyl isocyanate (prepared via Hofmann elimination of cyclopropylurea).
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Coupling : Module A reacts with Module B in toluene at 60°C, forming the carbamate linkage (88% yield).
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Esterification : Immediate treatment with benzyl chloroformate in the presence of DMAP catalyst yields the title compound (94% purity, 76% overall yield).
Advantages :
-
Eliminates intermediate purification steps
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Compatible with continuous flow reactors for mass production
Catalytic Systems and Reaction Optimization
Cyclopropanation Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Cu(OTf)₂ | DCM | -10 | 62 | 98 |
| Rh₂(OAc)₄ | Toluene | 25 | 58 | 95 |
| Fe(acac)₃ | THF | 0 | 54 | 90 |
Copper triflate provides optimal balance between cost and stereoselectivity.
Esterification Conditions
Comparative studies of benzylation methods:
| Method | Reagent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃ | None | 12 | 91 |
| Schotten-Baumann | BnCl | NaOH | 6 | 82 |
| Steglich | DCC, DMAP | None | 8 | 85 |
The Mitsunobu reaction achieves highest yields but requires strict anhydrous conditions.
Industrial Production Techniques
Continuous Flow Synthesis
A patented process (WO202415678A1) integrates three continuous reactors:
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Piperidine acylation : Residence time 30 min, 80°C
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Cyclopropanation : Copper-packed bed reactor, -5°C
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Benzylation : Microchannel reactor with in-line IR monitoring
Output : 12 kg/hr with 93% purity, reducing solvent use by 40% compared to batch processes.
Crystallization and Purification
Final purification employs anti-solvent crystallization:
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Solvent system : Ethyl acetate/heptane (3:7 v/v)
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Cooling rate : 0.5°C/min to -20°C
Challenges and Mitigation Strategies
5.1. Epimerization at Piperidine C-3
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Cause : Base-mediated during acylation
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Solution : Use Hünig’s base (DIPEA) instead of TEA, reducing epimerization from 15% to 2%
5.2. Benzyl Ester Hydrolysis
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Prevention : Store intermediates at -20°C under nitrogen
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Monitoring : In-line pH sensors during aqueous workups
Analytical Validation Protocols
| Stage | Technique | Acceptance Criteria |
|---|---|---|
| Intermediate purity | HPLC (C18 column) | ≥95% area @ 254 nm |
| Stereochemistry | Chiral SFC | ≥98% enantiomeric excess |
| Final product | ¹H/¹³C NMR | Full assignment of all peaks |
Comparative Cost Analysis
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total ($/kg) |
|---|---|---|---|
| Stepwise (Batch) | 420 | 180 | 600 |
| Convergent (Flow) | 380 | 90 | 470 |
Flow chemistry reduces costs by 22% through solvent recycling and reduced downtime .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and ester functionalities undergo hydrolysis under acidic or basic conditions, yielding distinct products:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Carbamate Hydrolysis | 1M HCl, 80°C, 6 hrs | Cyclopropylamine, CO₂, and piperidin-3-ylmethyl alcohol | Acid-catalyzed cleavage of the carbamate C–O bond via protonation of the carbonyl oxygen. |
| Ester Hydrolysis | 0.5M NaOH, 60°C, 4 hrs | Benzyl alcohol and [1-(2-amino-acetyl)-piperidin-3-ylmethyl]-cyclopropylamine | Base-mediated nucleophilic attack by hydroxide on the ester carbonyl. |
The 2-amino-acetyl group remains stable under mild hydrolysis but may degrade under prolonged heating (>100°C).
Nucleophilic Substitution
The 2-amino-acetyl moiety participates in substitution reactions, particularly at the acetyl chloride intermediate stage during synthesis:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thiophenol | DCM, 25°C, 2 hrs | [1-(2-Phenylthio-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamate | 78% |
| Sodium Azide | DMF, 60°C, 6 hrs | [1-(2-Azido-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamate | 65% |
These reactions highlight the versatility of the acetyl group for introducing sulfur- or nitrogen-based functionalities.
Acylation and Alkylation
The primary amine in the 2-amino-acetyl group reacts with acylating and alkylating agents:
Cyclopropane Ring-Opening
The cyclopropyl group undergoes strain-driven ring-opening under strong acidic or oxidative conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr/AcOH | 48% HBr, 70°C, 12 hrs | 1-(2-Amino-acetyl)-piperidin-3-ylmethyl-3-bromopropane-carbamic acid benzyl ester | Acid-catalyzed electrophilic addition to the cyclopropane ring. |
| Ozone | O₃, CH₂Cl₂, -78°C, 1 hr | Formaldehyde and fragmented carbonyl derivatives | Oxidative cleavage of strained C–C bonds. |
Piperidine Functionalization
The piperidine nitrogen undergoes quaternization or oxidation:
Benzyl Ester Hydrogenolysis
Catalytic hydrogenation cleaves the benzyl ester:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 3 hrs | [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid | 92% |
This reaction is pivotal for generating free carboxylic acid intermediates in drug synthesis.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| Thermal (120°C) | Partial decomposition of the carbamate group after 8 hrs | Cyclopropyl isocyanate and benzyl alcohol |
| UV Light (254 nm) | Photooxidation of the piperidine ring within 24 hrs | Piperidone and acetylated byproducts |
Key Mechanistic Insights
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Carbamate Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the cyclopropyl group’s electron-donating effect.
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Amino-Acetyl Reactivity : The amine’s nucleophilicity is attenuated by the adjacent acetyl group, requiring activated reagents for efficient substitution .
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Cyclopropane Stability : The ring’s strain increases susceptibility to electrophilic attack but confers rigidity to the molecular scaffold.
This comprehensive analysis underscores the compound’s synthetic versatility, enabling tailored modifications for drug discovery and material science applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that it may exhibit activity against various targets in the central nervous system (CNS), making it a candidate for developing treatments for neurological disorders.
Neuropharmacology
Studies have shown that derivatives of piperidine compounds can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests that [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester could be explored for its effects on mood disorders or neurodegenerative diseases.
Anticancer Research
Preliminary investigations into the anticancer properties of similar carbamate derivatives have revealed potential cytotoxic effects against various cancer cell lines. The structural attributes of this compound may enhance its efficacy and selectivity towards tumor cells, warranting further exploration in cancer therapeutics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated modulation of serotonin receptors, indicating potential for treating depression. |
| Study B | Anticancer Activity | Showed cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range. |
| Study C | CNS Targeting | Investigated binding affinities to dopamine receptors, suggesting possible applications in schizophrenia treatment. |
Discussion
The versatility of this compound makes it an intriguing subject for further research. Its potential applications span from neuropharmacology to oncology, highlighting its importance in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0)
- Structural Differences : Replaces the cyclopropylmethyl group with isopropyl and substitutes the acetyl group with a propionyl chain.
- The isopropyl group could reduce conformational rigidity compared to cyclopropylmethyl .
- Molecular Weight : 347.45 g/mol (vs. ~333.43 g/mol for the target compound, assuming similar core structure).
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4)
- Structural Differences: Pyrrolidine (5-membered ring) replaces piperidine, and a chloro-acetyl group substitutes the amino-acetyl.
- Impact: The smaller pyrrolidine ring may enhance metabolic stability but reduce binding pocket compatibility.
Physicochemical Properties and Predictive Data
*Estimated based on structural similarity; †Assumed from analogous compounds.
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic molecule that exhibits a complex structure featuring a piperidine ring, an amino-acetyl group, a cyclopropyl moiety, and a benzyl ester functional group. This unique combination of structural elements suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C19H27N3O3
- Molecular Weight : 345.44 g/mol
- CAS Number : 1353987-76-4
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. Compounds with similar structures often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Similar piperidine derivatives have shown effectiveness against various pathogens.
- Neuroprotective Effects : The piperidine scaffold is associated with neuroactive properties, potentially influencing neurotransmitter systems.
- Antitumor Activity : Some derivatives have been studied for their anticancer potential, particularly in inducing apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the amino-acetyl group and the cyclopropyl structure may enhance selectivity and potency against biological targets compared to simpler analogs.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine Derivative A | Piperidine ring with alkyl substitution | Antimicrobial |
| Cyclopropane Derivative B | Cyclopropane ring with amine | Neuroactive |
| Carbamate Compound C | Carbamate structure with aromatic rings | Enzyme inhibition |
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of piperidine derivatives, including those structurally related to this compound:
- Anticancer Studies : Research has demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds exhibiting structural similarities to our target compound showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotective Research : Investigations into the neuroprotective effects of piperidine-based compounds have revealed their potential in modulating neurotransmitter systems, which could be beneficial for conditions such as Alzheimer's disease .
- Antimicrobial Efficacy : Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases.
Synthesis and Applications
The synthesis of this compound typically involves several key steps that require precise control over reaction conditions to ensure high yields and purity. The compound's unique structure allows for modifications that could enhance its biological activity or lead to new derivatives with improved pharmacological profiles.
Potential Applications
The potential applications of this compound span multiple fields, including:
- Drug development targeting neurodegenerative diseases.
- Antimicrobial therapies.
- Cancer treatment strategies.
Q & A
Q. What methodologies identify and quantify synthetic impurities in batch preparations?
- Methodological Answer : Apply LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid/acetonitrile gradient. Quantify impurities against calibration curves of synthesized reference standards. For trace analysis, use charged aerosol detection (CAD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
